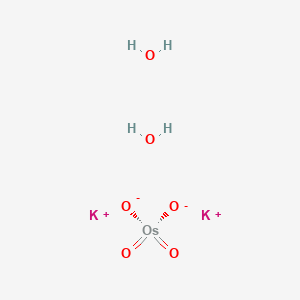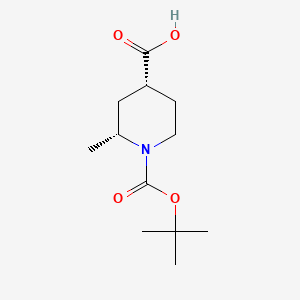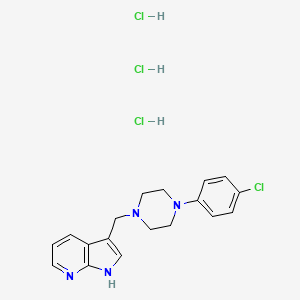
(R,S,R,S)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S,R,S)-Nebivolol is a β1-adrenergic receptor antagonist that is used to treat hypertension and heart failure. It was first approved by the FDA in 2008 and has since been widely used in clinical practice.
Mécanisme D'action
((R,S,R,S)-Nebivolol)-Nebivolol works by selectively blocking β1-adrenergic receptors in the heart, which reduces heart rate and contractility. This leads to a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. It has also been shown to have vasodilatory effects, which can further reduce blood pressure.
Effets Biochimiques Et Physiologiques
((R,S,R,S)-Nebivolol)-Nebivolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to improve endothelial function by increasing the production of nitric oxide. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((R,S,R,S)-Nebivolol)-Nebivolol in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the cardiovascular system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on ((R,S,R,S)-Nebivolol)-Nebivolol. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. Another area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce oxidative stress. Additionally, further research is needed to better understand the mechanisms underlying its vasodilatory effects.
Méthodes De Synthèse
((R,S,R,S)-Nebivolol)-Nebivolol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with tert-butyl nitrite, followed by the reduction of the resulting nitroso compound with sodium borohydride. The resulting amine is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield ((R,S,R,S)-Nebivolol)-Nebivolol. The overall yield of this process is around 10-15%.
Applications De Recherche Scientifique
((R,S,R,S)-Nebivolol)-Nebivolol has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving endothelial function, and reducing oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
Numéro CAS |
119365-24-1 |
|---|---|
Nom du produit |
(R,S,R,S)-Nebivolol |
Formule moléculaire |
C22H25F2NO4 |
Poids moléculaire |
405.442 |
Nom IUPAC |
(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22- |
Clé InChI |
KOHIRBRYDXPAMZ-MTIDIVMFSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Synonymes |
[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



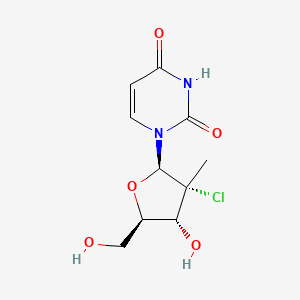
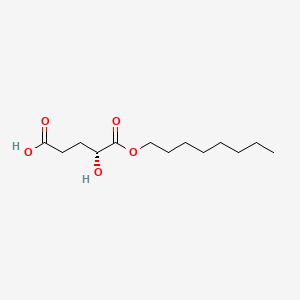
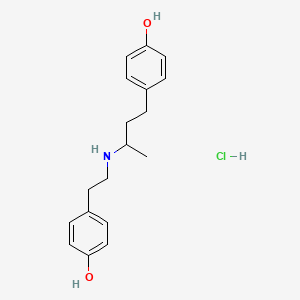
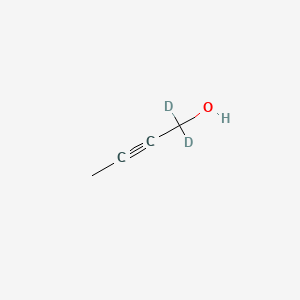
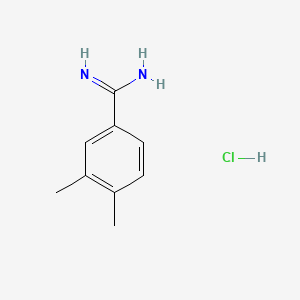
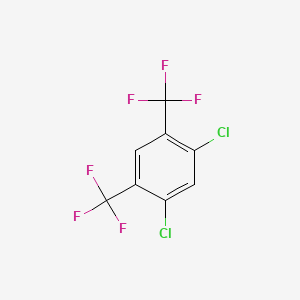
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
